N-Acetyl-O-benzylserine
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Overview
Description
N-Acetyl-O-benzylserine is an organic compound belonging to the class of N-acyl-L-alpha-amino acids It is characterized by the presence of an acetyl group attached to the nitrogen atom and a benzyl group attached to the oxygen atom of the serine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-benzylserine typically involves the acylation of serine derivatives. One common method includes the selective O-acylation of unprotected N-benzylserine methyl ester. This process involves the use of acylating agents such as acetic anhydride in the presence of a base like pyridine . The reaction conditions are carefully controlled to ensure the selective acylation of the hydroxyl group without affecting the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-O-benzylserine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The acetyl group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form different esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N-benzylserine.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-O-benzylserine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a tool to study amino acid metabolism and transport mechanisms.
Medicine: It has potential therapeutic applications in cancer treatment by inhibiting amino acid transporters.
Industry: It is utilized in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of N-Acetyl-O-benzylserine involves its interaction with amino acid transporters and metabolic pathways. It inhibits the uptake of essential amino acids like leucine and glutamine by blocking transporters such as LAT1 and ASCT2 . This disruption in amino acid homeostasis leads to the activation of stress response pathways, ultimately inhibiting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-Acetylserine: Lacks the benzyl group, making it less hydrophobic and less effective in inhibiting amino acid transporters.
O-Benzylserine: Lacks the acetyl group, which affects its reactivity and interaction with biological targets.
N-Benzylserine: Similar structure but without the acetyl group, leading to different chemical and biological properties.
Uniqueness
N-Acetyl-O-benzylserine is unique due to the presence of both acetyl and benzyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple amino acid transporters makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-acetamido-3-phenylmethoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFIOVJIUUWDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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